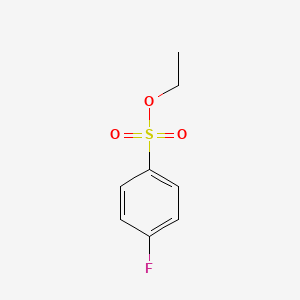
1-Nitro-4-(1-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(1-phenylethyl)benzene is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethyl group (-CH2CH2C6H5) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-(1-phenylethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-4-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenylethyl group to form carboxylic acids.
Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as hydroxide ions in the presence of a base.
Major Products:
Reduction: 1-Amino-4-(1-phenylethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(1-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(1-phenylethyl)benzene in chemical reactions involves the interaction of the nitro group with various reagents. In electrophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-(1,1,2,2-tetrabromo-2-phenylethyl)benzene: This compound has similar structural features but with bromine atoms attached to the phenylethyl group.
1-Nitro-4-(1,1,2,2-tetraiodo-2-phenylethyl)benzene: Similar to the above but with iodine atoms.
Uniqueness: 1-Nitro-4-(1-phenylethyl)benzene is unique due to its specific substitution pattern and the presence of both nitro and phenylethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-nitro-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13NO2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-11H,1H3 |
InChI-Schlüssel |
UYPQXFNYCFXCPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)

![Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B13896829.png)

![1-[1-(Chloromethyl)cyclopropyl]imidazole](/img/structure/B13896841.png)

![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)



